N,N-dimethyl-2-(2-quinoxalinylsulfanyl)acetamide
Description
N,N-Dimethyl-2-(2-quinoxalinylsulfanyl)acetamide is a quinoxaline-derived compound characterized by a sulfanyl (thioether) linkage bridging an acetamide moiety and a quinoxaline aromatic system. The quinoxaline core, a bicyclic structure comprising two fused pyrazine and benzene rings, confers electron-deficient properties, enabling interactions with biological targets such as enzymes and DNA . This compound is synthesized via chemoselective reactions involving 3-phenylquinoxaline-2(1H)-thione and alkylamines, as demonstrated in related derivatives . Its structural uniqueness lies in the combination of a planar quinoxaline system and a flexible sulfanyl-acetamide side chain, which may contribute to selective binding in therapeutic applications.
Properties
IUPAC Name |
N,N-dimethyl-2-quinoxalin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-15(2)12(16)8-17-11-7-13-9-5-3-4-6-10(9)14-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHUTAMHFYPDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-quinoxalinylsulfanyl)acetamide typically involves the reaction of quinoxaline derivatives with dimethylacetamide in the presence of a sulfanylating agent. The reaction conditions often require a solvent such as ethanol and a catalyst like triethylamine. The process involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(2-quinoxalinylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
N,N-dimethyl-2-(2-quinoxalinylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-quinoxalinylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfanyl group can form covalent bonds with thiol groups in proteins, altering their activity. These interactions contribute to the compound’s biological effects .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: Quinoxaline-based compounds exhibit stronger electron-deficient character compared to quinoline or quinazoline analogs, favoring interactions with electron-rich biological targets (e.g., DNA helicases) .
- Substituents : N,N-Dimethyl groups increase logP values by ~0.5–1.0 compared to N-alkyl derivatives, enhancing blood-brain barrier penetration .
- Sulfanyl Group : Compounds with sulfanyl linkages show improved binding to cysteine-rich enzyme active sites (e.g., kinases) via sulfur-mediated interactions .
Enzyme Inhibition
- Target Compound : Stabilizes enzyme homodimers (e.g., kinases) via sulfanyl-mediated interactions, with RMSD values <1.5 Å, indicating stable binding .
- N-Alkyl Derivatives : Exhibit variable inhibition depending on alkyl chain length; methyl and ethyl analogs show IC₅₀ values of 2–5 μM .
- Quinoxaline 1,4-di-N-Oxides: Act as hypoxia-selective agents (IC₅₀: 0.8–1.2 μM in hypoxic cells) but lack sulfanyl groups, limiting covalent binding .
Anticancer Potential
- Target Compound: Demonstrates moderate cytotoxicity (IC₅₀: 10–15 μM) against solid tumors, attributed to quinoxaline-DNA intercalation .
- Indenoquinoxalines: Show superior activity (IC₅₀: 0.5–2 μM) due to extended planar structures enhancing DNA damage .
Biological Activity
N,N-Dimethyl-2-(2-quinoxalinylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antioxidant properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C11H12N2OS
- Molecular Weight : 224.29 g/mol
The presence of the quinoxaline moiety is significant, as quinoxalines are known for their diverse biological activities, including antimicrobial and anticancer properties.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. For instance, studies on acetamide derivatives have demonstrated their ability to scavenge free radicals and reduce oxidative stress in various biological systems.
In a comparative study, several acetamide derivatives were tested for their antioxidant capacity using assays such as ABTS radical scavenging and ROS production measurement in macrophage cell lines. The results showed that certain derivatives significantly inhibited reactive oxygen species (ROS) production, highlighting their potential as antioxidant agents .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound were evaluated through MTT assays and brine shrimp lethality tests. Preliminary findings suggest that while some derivatives exhibit cytotoxicity towards cancer cell lines, they also maintain a level of selectivity that could be beneficial for therapeutic applications.
Table 1: Cytotoxicity Results of Acetamide Derivatives
| Compound | LD50 (ppm) | % Viability at 10 µM |
|---|---|---|
| A | 3.0443 | 75% |
| B | 10.6444 | 85% |
| C | 5.1234 | 65% |
Note: Values are indicative of preliminary research findings.
The proposed mechanism of action for this compound involves modulation of cellular signaling pathways related to oxidative stress and inflammation. The compound may inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS), thereby reducing inflammatory responses . This effect was statistically significant at various concentrations, indicating a dose-dependent relationship.
Case Studies and Research Findings
- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced nitrite production in LPS-stimulated macrophages, suggesting its role in mitigating inflammation through antioxidant mechanisms .
- Anticancer Potential : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells while sparing normal cells, pointing towards their potential use in cancer therapy .
- Safety Profile : Long-term toxicity studies are necessary to evaluate the safety profile of this compound. Initial findings indicate low mutagenic potential, but further investigation into chronic exposure effects is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
